molecular formula C10H13BrN2O B1517318 N-(2-Bromopyridin-3-yl)pivalamide CAS No. 835882-02-5

N-(2-Bromopyridin-3-yl)pivalamide

Cat. No.: B1517318
CAS No.: 835882-02-5
M. Wt: 257.13 g/mol
InChI Key: OJKTYVHGJIIHLX-UHFFFAOYSA-N
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Description

N-(2-Bromopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C10H13BrN2O and a molecular weight of 257.13 g/mol. It is a derivative of pivalamide, where a bromopyridine group is attached to the nitrogen atom of the pivalamide moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-bromopyridine-3-amine and pivaloyl chloride.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Common solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at room temperature or slightly elevated temperatures.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different structural analogs.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN3) for azide substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Reduced analogs with hydrogen replacing the bromine atom.

  • Substitution Products: A range of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(2-Bromopyridin-3-yl)pivalamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of bromopyridine derivatives with biological targets.

  • Industry: this compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-Bromopyridin-3-yl)pivalamide exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(2-Bromopyridin-3-yl)pivalamide is unique due to its bromopyridine moiety, which imparts distinct chemical properties compared to other pivalamide derivatives. Similar compounds include:

  • N-(2-Chloropyridin-3-yl)pivalamide: Similar structure but with a chlorine atom instead of bromine.

  • N-(2-Iodopyridin-3-yl)pivalamide: Similar structure but with an iodine atom instead of bromine.

  • N-(2-Methylpyridin-3-yl)pivalamide: Similar structure but with a methyl group instead of a halogen atom.

These compounds differ in their reactivity and biological activity due to the different halogen atoms or substituents present.

Properties

IUPAC Name

N-(2-bromopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKTYVHGJIIHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652150
Record name N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835882-02-5
Record name N-(2-Bromopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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